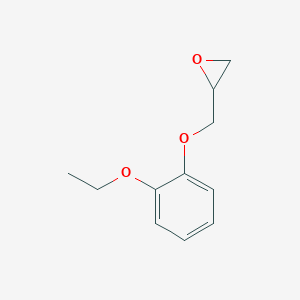

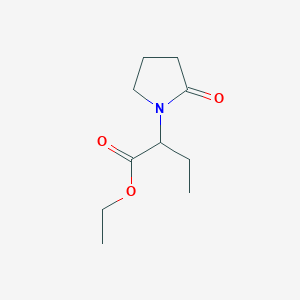

2-(2-Ethoxyphenoxymethyl)oxirane

Übersicht

Beschreibung

2-(2-Ethoxyphenoxymethyl)oxirane, also known as 2-Ethoxyphenyl glycidyl ether, is a chemical compound with the molecular formula C11H14O3 . It is an intermediate in the preparation of Morpholine derivatives .

Molecular Structure Analysis

The molecular structure of 2-(2-Ethoxyphenoxymethyl)oxirane consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 194.094299 Da and the average mass is 194.227 Da .Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Ethoxyphenoxymethyl)oxirane are not available, oxiranes in general are known to react with carbon disulfide under basic conditions to yield 1,3-oxathiolane-2-thiones .Physical And Chemical Properties Analysis

2-(2-Ethoxyphenoxymethyl)oxirane has a density of 1.1±0.1 g/cm³, a boiling point of 281.7±10.0 °C at 760 mmHg, and a flash point of 93.3±16.3 °C . It has a molar refractivity of 53.1±0.3 cm³ and a molar volume of 174.3±3.0 cm³ . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Medicine

2-(2-Ethoxyphenoxymethyl)oxirane: is utilized as an intermediate in the synthesis of morpholine derivatives . These derivatives have various applications in medicinal chemistry, including the development of pharmaceuticals that exhibit activities such as enzyme inhibition, anticancer properties, and as central nervous system stimulants.

Agriculture

In agriculture, this compound serves as a chemical precursor in the synthesis of certain morpholine-based herbicides . These herbicides are effective in controlling broadleaf weeds and are used in a variety of crops to maintain high yield quality.

Materials Science

The compound’s role in materials science is significant due to its application in the production of epoxy resins . Epoxy resins have a wide range of uses, including coatings, adhesives, and the encapsulation of electronic components due to their excellent mechanical properties and chemical resistance.

Environmental Science

2-(2-Ethoxyphenoxymethyl)oxirane: can be involved in environmental remediation processes. Its reactivity can be harnessed to synthesize compounds that are used in the degradation of pollutants or the capture of harmful substances from the environment .

Energy

In the energy sector, the compound finds use in the synthesis of materials for energy storage and conversion . Its chemical structure allows for the creation of polymers and composites that can be used in batteries and fuel cells to improve efficiency and durability .

Food Industry

While not directly used in food, 2-(2-Ethoxyphenoxymethyl)oxirane is related to compounds like ethylene oxide, which are used in the food industry for the sterilization of packaging materials and certain foodstuffs .

Cosmetics

In the cosmetics industry, this compound can be transformed into substances that act as emulsifiers or stabilizers in various cosmetic products. These derivatives help in maintaining the consistency and efficacy of cosmetic formulations .

Chemical Synthesis

Lastly, 2-(2-Ethoxyphenoxymethyl)oxirane is a valuable building block in organic synthesis. It is used to create a variety of complex molecules through ring-opening reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2-(2-Ethoxyphenoxymethyl)oxirane . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Wirkmechanismus

Target of Action

Oxiranes, in general, are known to react with various biological targets due to their epoxide group .

Mode of Action

The mode of action of 2-(2-Ethoxyphenoxymethyl)oxirane involves a ring-opening reaction initiated by a tertiary amine . This reaction is a key step in the synthesis of various functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .

Biochemical Pathways

The compound is known to participate in the ring-opening reactions of oxiranes, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .

Pharmacokinetics

The compound is known to be a colorless oil , suggesting that it may have good solubility in organic solvents . It’s also stored in a refrigerator, indicating that it may be sensitive to temperature .

Result of Action

The result of the action of 2-(2-Ethoxyphenoxymethyl)oxirane is the formation of various functionalized molecules through ring-opening reactions . These molecules can bear multiple reaction centers at contiguous or distal carbon atoms .

Action Environment

The action of 2-(2-Ethoxyphenoxymethyl)oxirane can be influenced by various environmental factors. For instance, the temperature can affect the rate of the ring-opening reactions . Additionally, the presence of a tertiary amine is necessary to initiate these reactions .

Eigenschaften

IUPAC Name |

2-[(2-ethoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOGZXNBSUIGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297673 | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxyphenoxymethyl)oxirane | |

CAS RN |

5296-35-5 | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5296-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

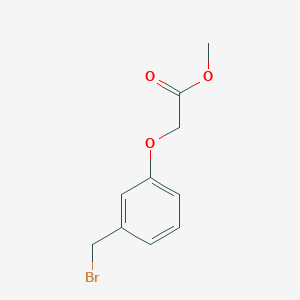

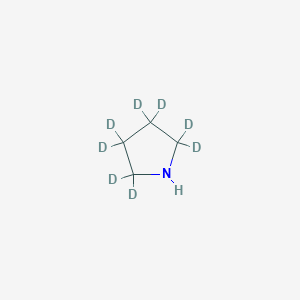

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)